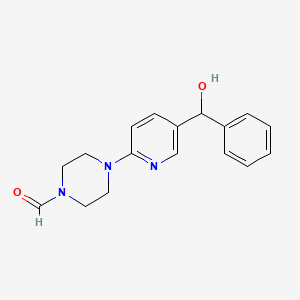
4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound. It contains a pyrimidine ring substituted with amino, bromo, and fluorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-diketone, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The amino, bromo, and fluorophenyl groups can be introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the amino group can be introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions could target the bromo or fluorophenyl groups, potentially leading to dehalogenation.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromo or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one: Similar structure with a different position of the fluorophenyl group.
4-Amino-5-chloro-1-(3-fluorophenyl)pyrimidin-2(1H)-one: Chlorine instead of bromine.
4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one: Chlorine instead of fluorine.
Uniqueness
The specific combination of substituents in 4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one may confer unique properties, such as specific binding affinities or reactivity profiles, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C10H7BrFN3O |
|---|---|
Poids moléculaire |
284.08 g/mol |
Nom IUPAC |
4-amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16) |
Clé InChI |
DJARLQCXOUWRIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C=C(C(=NC2=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



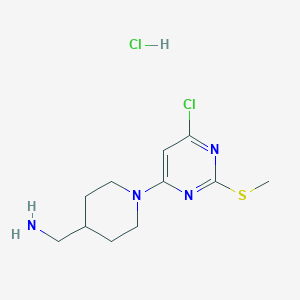

![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

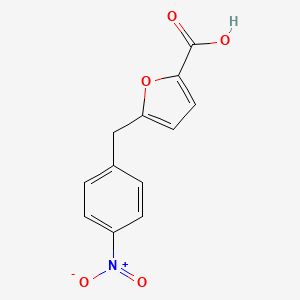
![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
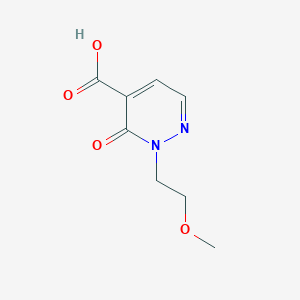
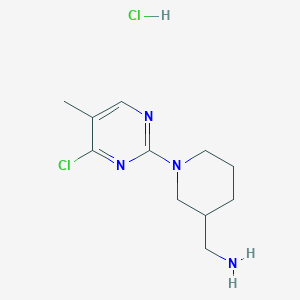
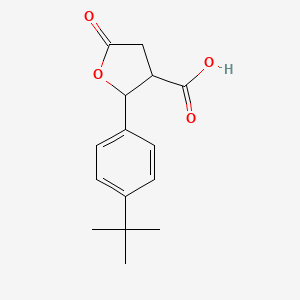
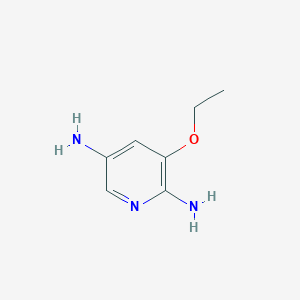
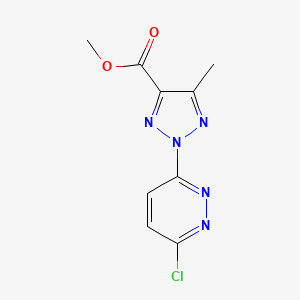
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)
